molecular formula C17H17FN4O3S B2561314 4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide CAS No. 2034526-39-9

4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide

Cat. No. B2561314
CAS RN: 2034526-39-9
M. Wt: 376.41
InChI Key: MASKMNIDWFJCTN-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a chemical compound that has gained a lot of attention from scientific researchers due to its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

One of the research applications of sulfonamide derivatives involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. A study by Hashimoto et al. (2002) synthesized a series of sulfonamide derivatives, finding that the introduction of a fluorine atom significantly increased the selectivity for COX-2 over COX-1. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, demonstrating potential therapeutic applications for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Antitumor Activity

Sulfonamide compounds have also been explored for their antitumor properties. Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing a biologically active sulfonamide moiety, evaluating their in vitro antitumor activity. Some synthesized compounds showed higher potency and efficacy than the reference drug Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Anticancer Properties

Further research into sulfonamide derivatives has revealed their anticancer potential. Ghorab and Al-Said (2012) synthesized new indenopyridine derivatives, showing significant in vitro anticancer activity against the breast cancer cell line MCF7. Some compounds exhibited higher potency than Doxorubicin, highlighting their potential as effective anticancer agents (Ghorab & Al-Said, 2012).

Carbonic Anhydrase Inhibition

Sulfonamides have been studied for their inhibitory effects on carbonic anhydrases, enzymes crucial for various physiological processes. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and tested their inhibitory effects against human carbonic anhydrase isoforms. The study found potent inhibition, suggesting potential applications in treating conditions related to carbonic anhydrase dysregulation (Gul et al., 2016).

properties

IUPAC Name

4-cyano-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-13-10-20-17(21-11-13)25-15-5-3-14(4-6-15)22-26(23,24)16-7-1-12(9-19)2-8-16/h1-2,7-8,10-11,14-15,22H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASKMNIDWFJCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.